molecular formula C6H9NO4 B12578067 Methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate CAS No. 200864-39-7

Methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate

Cat. No.: B12578067
CAS No.: 200864-39-7
M. Wt: 159.14 g/mol
InChI Key: CNRCDRCYRUQKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate is an organic compound with the molecular formula C6H9NO4 It is a derivative of propanoic acid and contains both cyano and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with cyanide and formaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Methyl acrylate is treated with sodium cyanide in the presence of formaldehyde.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of methyl 2-cyano-3-oxo-2-(hydroxymethyl)propanoate.

    Reduction: Formation of methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving cyano and hydroxyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl groups can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-methylpropanoate: Similar structure but lacks the cyano group.

    Methyl 2-cyano-3-hydroxy-2-methylpropanoate: Similar but with a different substitution pattern.

    Methyl 3-hydroxy-2-methylpropanoate: Similar but with a different functional group arrangement.

Uniqueness

Methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate is unique due to the presence of both cyano and hydroxyl groups, which provide a versatile platform for various chemical transformations and potential biological activities.

Properties

IUPAC Name

methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-5(10)6(2-7,3-8)4-9/h8-9H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRCDRCYRUQKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514919
Record name Methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200864-39-7
Record name Methyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.